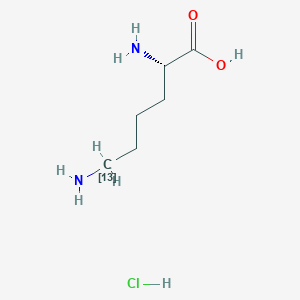

L-Lysine-6-13C hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysine-6-13C hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 183.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Enzymatic Decarboxylation

L-Lysine-6-¹³C hydrochloride participates in enzymatic decarboxylation reactions catalyzed by ornithine decarboxylase (Spe1p). This promiscuous reaction produces cadaverine, a polyamine, under stress conditions .

Key Data:

| Substrate | Km(mM) | kcat(s−1) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| L-Ornithine | 0.12 ± 0.02 | 4.3 ± 0.2 | 35.8 |

| L-Lysine-6-¹³C | 12.5 ± 1.8 | 0.8 ± 0.1 | 0.06 |

-

The lower catalytic efficiency for lysine compared to ornithine is due to steric hindrance and weaker binding affinity .

-

The ¹³C label at the sixth carbon allows precise tracking of cadaverine in metabolic flux studies .

Hydrothermal Polymerization

Under controlled hydrothermal conditions, L-lysine-6-¹³C hydrochloride undergoes polymerization. The reaction pathway depends on pH and temperature :

Reaction Conditions and Products:

| Precursor pH | Temperature (°C) | Polymer Structure | Key Characteristics |

|---|---|---|---|

| 2.5–9.7 | 130–200 | Branched polylysine | Enhanced fluorescence (λem=400nm) |

| 13.0 | 200 | Linear ε-polylysine | Dominant amide bonds between ε-amino groups |

-

At pH 13, linear polymers form due to the deprotonation of ε-amino groups, increasing their nucleophilicity .

-

Isotopic labeling does not alter reaction kinetics but enables structural analysis via 13C-NMR .

Post-Translational Modifications

The ε-amino group of L-lysine-6-¹³C hydrochloride undergoes conjugation reactions in biological systems:

Common Modifications:

-

In hypertensive mice, lysine supplementation increased malonyl-lysine levels by 150%, depleting malonyl-CoA pools .

-

The ¹³C label facilitates quantification of modified lysine residues in proteomics .

Isotopic Incorporation in Metabolic Pathways

L-Lysine-6-¹³C hydrochloride is extensively utilized in stable isotope labeling to study metabolic fluxes:

Incorporation Rates in Mouse Kidney :

| Molecule Type | ¹³C Incorporation Rate (Days) | Max Labeling (%) |

|---|---|---|

| Free metabolites | 1–7 | 95 |

| Proteins | 7–56 | 65 |

| Histones | >56 | <20 |

-

Lysine conjugates (e.g., malonyl-lysine) form within 24 hours, highlighting rapid turnover in renal metabolism .

Stability and Degradation

L-Lysine-6-¹³C hydrochloride remains stable under standard storage conditions but degrades under extreme pH or heat:

Degradation Products:

Eigenschaften

CAS-Nummer |

129243-92-1 |

|---|---|

Molekularformel |

C6H15ClN2O2 |

Molekulargewicht |

183.64 g/mol |

IUPAC-Name |

(2S)-2,6-diamino(613C)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4+1; |

InChI-Schlüssel |

BVHLGVCQOALMSV-BGOJRGFQSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Isomerische SMILES |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl |

Kanonische SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Synonyme |

L-Lysine-6-13C hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.